Ethyl 3-benzyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 3-benzyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of Ethyl 3-benzyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxylate involves several steps. One common method includes the use of ethyl piperidine-3-carboxylate as a starting component for chiral optimization . The synthetic route typically involves the following steps:
Methylation: The addition of a methyl group to the piperidine ring.
Esterification: The formation of the ethyl ester group.
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 3-benzyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-benzyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxylate has several scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms involving piperidine derivatives.
Mechanism of Action
The mechanism of action of Ethyl 3-benzyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Ethyl 3-benzyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Used in the synthesis of chromeno [3,4-c]pyridin-5-ones.
1-Benzyl-4-methylpiperidin-3-one: Used in the preparation of fentanyl analogs with analgesic activity.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Belongs to the class of piperidinecarboxylic acids.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and pathways, leading to distinct pharmacological effects.
Properties
IUPAC Name |
ethyl 3-benzyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-3-25-20(24)21(16-18-8-5-4-6-9-18)12-7-13-23(17-21)19-10-14-22(2)15-11-19/h4-6,8-9,19H,3,7,10-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGRPIVMHCXBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C2CCN(CC2)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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